1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione
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Overview
Description
1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is involved in the regulation of immune responses, inflammation, and pain perception. A-438079 has been studied extensively for its potential therapeutic applications in various diseases, including chronic pain, autoimmune disorders, and cancer.
Mechanism of Action
1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione is a selective antagonist of the P2X7 receptor. This receptor is involved in the regulation of immune responses, inflammation, and pain perception. By blocking this receptor, this compound can reduce inflammation and pain, and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other pathways. However, one limitation is that this compound has relatively low potency, which may limit its effectiveness in some experiments.
Future Directions
There are many potential future directions for research on 1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione. One area of interest is its potential use in the treatment of chronic pain, which is a major public health issue. Additionally, it may have applications in the treatment of autoimmune disorders and cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione can be synthesized using a multi-step process. The first step involves the reaction of 4-propoxybenzaldehyde with malononitrile to form 2-(4-propoxyphenyl)acetonitrile. This compound is then reacted with ethyl acetoacetate and ammonium acetate to produce 2-(4-propoxyphenyl)-4,6-dioxo-5-nitro-1,2,3,4-tetrahydropyrimidine. The final step involves the reaction of this compound with dimethyl sulfate to form this compound.
Scientific Research Applications
1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. It has also been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Properties
IUPAC Name |
1,3-dimethyl-5-nitro-6-[(E)-2-(4-propoxyphenyl)ethenyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-4-11-25-13-8-5-12(6-9-13)7-10-14-15(20(23)24)16(21)19(3)17(22)18(14)2/h5-10H,4,11H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYZLWWITDUFAG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC2=C(C(=O)N(C(=O)N2C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C2=C(C(=O)N(C(=O)N2C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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